molecular formula C6H10S B14633698 1,3-Butadiene, 1-(ethylthio)-

1,3-Butadiene, 1-(ethylthio)-

Cat. No.: B14633698
M. Wt: 114.21 g/mol
InChI Key: HUJACFFDWQVEPL-AATRIKPKSA-N
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Description

1,3-Butadiene, 1-(ethylthio)- is an organic compound with the molecular formula C6H10S It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butadiene, 1-(ethylthio)- can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiene with ethylthiol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 1,3-butadiene, 1-(ethylthio)- often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize by-products. The use of homogeneous catalysts, such as palladium-based catalysts, is common in these industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene, 1-(ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce hydrocarbons .

Scientific Research Applications

1,3-Butadiene, 1-(ethylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Research is ongoing to explore its potential biological activities and interactions.

    Medicine: Its derivatives are being investigated for potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Butadiene, 1-(ethylthio)- involves its interaction with various molecular targets. The ethylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Butadiene, 1-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

(1E)-1-ethylsulfanylbuta-1,3-diene

InChI

InChI=1S/C6H10S/c1-3-5-6-7-4-2/h3,5-6H,1,4H2,2H3/b6-5+

InChI Key

HUJACFFDWQVEPL-AATRIKPKSA-N

Isomeric SMILES

CCS/C=C/C=C

Canonical SMILES

CCSC=CC=C

Origin of Product

United States

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